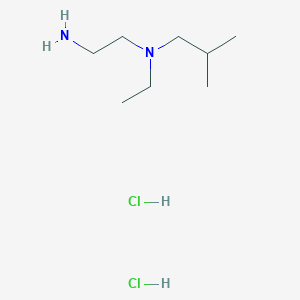
(2-アミノエチル)(エチル)(2-メチルプロピル)アミン二塩酸塩
説明
“(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” is a chemical compound with the molecular formula C8H22Cl2N2 . It is a structure that includes chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Molecular Structure Analysis
The molecular structure of “(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .科学的研究の応用
エステル誘導体の合成
(2-アミノエチル)(エチル)(2-メチルプロピル)アミン二塩酸塩: は、エステル誘導体の合成に利用されています。 このプロセスは、DABCOなどの触媒の存在下、アクリル酸アルキルエステルと他の試薬とのワンポット反応を含みます 。得られたエステル誘導体は、可塑剤として使用したり、材料の特性を変更するために使用したりできるため、ポリマーやプラスチックの製造に潜在的な用途があります。
金属錯体の配位子調製
この化合物は、金属錯体の調製において配位子として機能します 。これらの錯体は、水素化や重合などのプロセスを含む触媒において重要です。これらの錯体における遷移金属を安定化させる能力により、新しい反応の探求と、潜在的により効率的な産業プロセスが可能になります。
キレート剤
キレート剤は、単一の金属イオンと複数の結合を形成できる化学物質であり、(2-アミノエチル)(エチル)(2-メチルプロピル)アミン二塩酸塩を使用して、このような剤を合成することができます 。これらは、廃水から重金属を除去できるため水処理において広く使用されており、また金属中毒の治療に使用できるため医療においても広く使用されています。
界面活性剤
界面活性剤は、2つの液体または液体と固体との間の表面張力を低下させる化合物です。 問題の化合物は、洗剤、乳化剤、分散剤に用途を持つ界面活性剤を作成するために使用できます .
光電子材料の安定剤
光電子工学の分野では、(2-アミノエチル)(エチル)(2-メチルプロピル)アミン二塩酸塩は、混合有機無機ハロゲン化鉛ペロブスカイトの安定剤として研究されています 。これらの材料は、高い効率と太陽電池での使用の可能性があるため、光起電力用途にとって有望です。
分析化学
分析化学において、(2-アミノエチル)(エチル)(2-メチルプロピル)アミン二塩酸塩は、クロマトグラフィーや分光法において、他の物質を特定および定量するための標準物質または試薬として使用されます .
作用機序
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride . For example, the compound’s basicity could cause it to exist primarily as a charged species in acidic environments, which could influence its solubility, stability, and interactions with targets.
生化学分析
Biochemical Properties
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s amine groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially affecting enzyme activity and protein function. For instance, it may act as a ligand for certain enzymes, altering their catalytic activity .
Cellular Effects
The effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can trigger intracellular signaling cascades, leading to changes in gene expression. Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition or cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biological activity .
特性
IUPAC Name |
N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-10(6-5-9)7-8(2)3;;/h8H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVJAVMBNDMZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



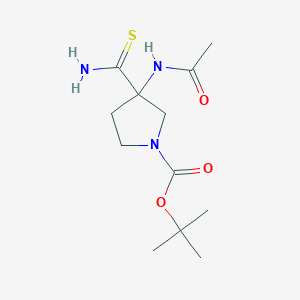
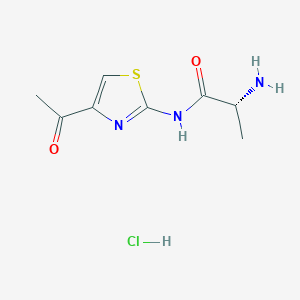

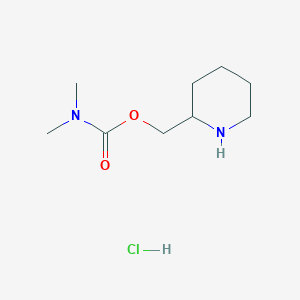
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)





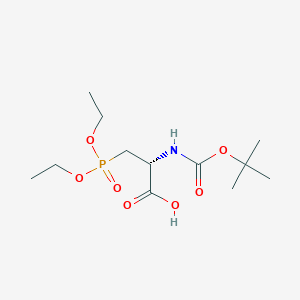
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
